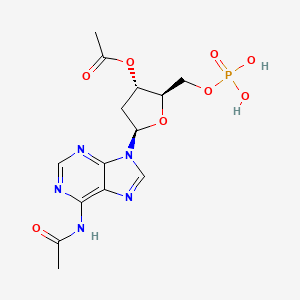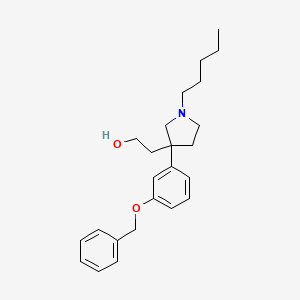![molecular formula C14H10ClNO2S B12922037 4-Chloro-5-{[(naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one CAS No. 89661-18-7](/img/structure/B12922037.png)
4-Chloro-5-{[(naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-((naphthalen-2-ylthio)methyl)isoxazol-3(2H)-one is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((naphthalen-2-ylthio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Naphthylthio Group: The naphthylthio group can be attached through a nucleophilic substitution reaction, where a naphthylthiol reacts with a suitable leaving group on the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the chloro group or the isoxazole ring, leading to dechlorination or ring opening.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or ring-opened derivatives.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-((naphthalen-2-ylthio)methyl)isoxazol-3(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The naphthylthio group and isoxazole ring are likely involved in binding interactions, while the chloro group may influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-5-((phenylthio)methyl)isoxazol-3(2H)-one: Similar structure but with a phenyl group instead of a naphthyl group.
5-((Naphthalen-2-ylthio)methyl)isoxazol-3(2H)-one: Lacks the chloro group.
4-Bromo-5-((naphthalen-2-ylthio)methyl)isoxazol-3(2H)-one: Contains a bromo group instead of a chloro group.
Uniqueness
4-Chloro-5-((naphthalen-2-ylthio)methyl)isoxazol-3(2H)-one is unique due to the combination of its chloro group, naphthylthio group, and isoxazole core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
89661-18-7 |
|---|---|
Molekularformel |
C14H10ClNO2S |
Molekulargewicht |
291.8 g/mol |
IUPAC-Name |
4-chloro-5-(naphthalen-2-ylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C14H10ClNO2S/c15-13-12(18-16-14(13)17)8-19-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,16,17) |
InChI-Schlüssel |
BQHUAMYYQFUZOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)SCC3=C(C(=O)NO3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)
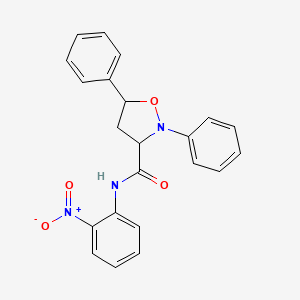
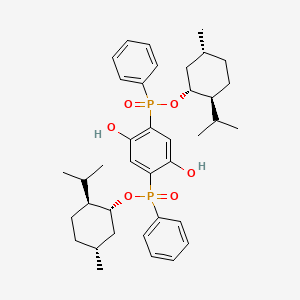
![2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline](/img/structure/B12921962.png)
![2-Amino-6-{4-[tri(propan-2-yl)silyl]but-3-yn-1-yl}pyrimidin-4(1H)-one](/img/structure/B12921969.png)
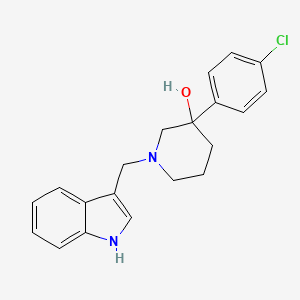



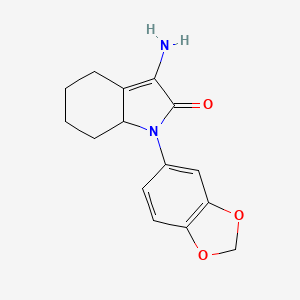
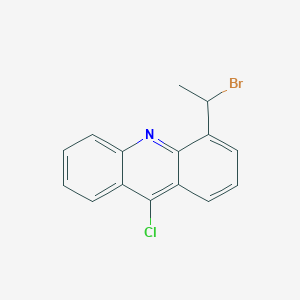
![5-Chloro-6-methyl-N-[1-(4-methylphenyl)ethyl]pyrimidin-4-amine](/img/structure/B12922005.png)
